2,5-Dibromo-3-octadecylthiophene

Description

Structural and Molecular Characteristics

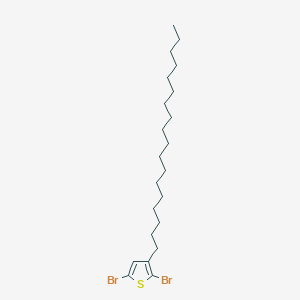

2,5-Dibromo-3-octadecylthiophene exhibits a distinctive molecular architecture that combines the aromatic stability of the thiophene ring with the functional versatility provided by its substituents. The compound possesses the molecular formula C22H38Br2S and a molecular weight of 494.41 grams per mole. The Chemical Abstracts Service registry number for this compound is 205235-01-4, which serves as its unique identifier in chemical databases and literature.

The structural framework consists of a five-membered thiophene ring bearing two bromine atoms at the 2 and 5 positions, with an eighteen-carbon straight-chain alkyl group attached at the 3 position. This specific substitution pattern creates a molecule with distinct electronic and physical properties that are particularly advantageous for organic electronic applications. The presence of the two bromine substituents renders the thiophene ring electron-deficient, facilitating subsequent coupling reactions necessary for polymer synthesis.

Physical characterization data reveals that 2,5-Dibromo-3-octadecylthiophene exhibits a melting point range of 41.0 to 45.0 degrees Celsius, indicating its solid-state stability at ambient conditions. The compound typically appears as a white to light yellow crystalline powder, with purity levels exceeding 96% when obtained through standard synthetic procedures. The long octadecyl chain significantly influences the compound's solubility characteristics, providing enhanced solubility in organic solvents commonly used in polymer processing.

Table 1: Molecular Properties of 2,5-Dibromo-3-octadecylthiophene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H38Br2S | |

| Molecular Weight | 494.41 g/mol | |

| CAS Number | 205235-01-4 | |

| Melting Point | 41.0-45.0°C | |

| Appearance | White to light yellow powder | |

| Purity | >96% |

The International Union of Pure and Applied Chemistry name for this compound is 2,5-dibromo-3-octadecylthiophene, directly reflecting its structural composition. The Simplified Molecular Input Line Entry System representation provides additional structural clarity, enabling accurate identification and computational analysis of the molecule. The compound's three-dimensional conformation is influenced by the steric interactions between the bulky octadecyl side chain and the planar thiophene ring, which can affect its packing behavior in solid-state assemblies.

Role in Conjugated Polymer Chemistry

2,5-Dibromo-3-octadecylthiophene serves as a fundamental monomer unit in the synthesis of high-performance conjugated polymers through various polymerization methodologies. The compound's dual bromine functionality enables efficient cross-coupling reactions, particularly through Stille polymerization protocols that have become standard in the field of organic electronics. The strategic placement of the octadecyl side chain at the 3-position provides essential solubility characteristics while maintaining the electronic properties necessary for effective charge transport.

Contemporary research has demonstrated the compound's utility in creating donor-π-bridge-acceptor type copolymers, where it functions as a crucial building block in complex polymer architectures. Novel conjugated polymers incorporating 3-(2-octyldodecyl)thieno[3,2-b]thiophene derivatives have shown remarkable success, with one study reporting power conversion efficiencies reaching 7.05% in organic photovoltaic devices when combined with appropriate acceptor units. The enhanced performance stems from the well-organized lamellar stacking facilitated by the long alkyl chain, which promotes preferential face-on orientation in thin films.

The polymerization chemistry of thiophene derivatives, including 2,5-dibromo-3-octadecylthiophene, relies heavily on metal-catalyzed cross-coupling reactions. Palladium-based catalysts, particularly tetrakis(triphenylphosphine)palladium(0), have proven highly effective in promoting Stille coupling reactions between organotin compounds and dibrominated thiophenes. The reaction conditions typically involve heating the reactants to 100 degrees Celsius in anhydrous toluene and dimethylformamide, followed by end-capping procedures to terminate the polymer chains.

Table 2: Polymerization Methods for Thiophene Derivatives

| Method | Catalyst | Temperature | Advantages |

|---|---|---|---|

| Stille Coupling | Pd(PPh3)4 | 100°C | High regioregularity, mild conditions |

| Grignard Metathesis | Ni(dppp)Cl2 | Room temperature | Room temperature operation |

| Oxidative Polymerization | FeCl3 | Room temperature | Simple procedure, no organometallics |

The regioregularity of polymers derived from 3-alkylthiophene monomers significantly influences their electronic properties. Studies have shown that highly regioregular polymers exhibit superior charge carrier mobility compared to their regiorandom counterparts. The controlled synthesis methods, such as the zinc-mediated chain-growth polymerization, enable the preparation of well-defined polymers with predictable molecular weights and extremely low polydispersity indices. This level of control is essential for achieving reproducible device performance in organic electronic applications.

The incorporation of long alkyl side chains, such as the octadecyl group in 2,5-dibromo-3-octadecylthiophene, addresses a critical challenge in thiophene-based polymer chemistry: balancing solubility with crystallinity. While shorter alkyl chains may provide insufficient solubility for solution processing, excessively long chains can disrupt the π-π stacking interactions essential for charge transport. The eighteen-carbon chain represents an optimal compromise, providing adequate solubility while maintaining the crystalline organization necessary for high-performance organic semiconductors.

Historical Development in Organic Electronics

The development of thiophene-based materials for organic electronics represents a significant milestone in the evolution of conducting polymers, with 2,5-dibromo-3-octadecylthiophene emerging as a crucial component in this technological advancement. The initial discovery of conducting polymers in the 1970s laid the foundation for subsequent research into thiophene derivatives, which exhibited superior stability and processability compared to earlier polyacetylene systems. The recognition of thiophenes as building blocks for organic semiconductors led to extensive research into substituted derivatives that could enhance solubility while maintaining electronic properties.

The historical progression of alkylthiophene chemistry began with the synthesis of simple 3-alkylthiophenes, where researchers observed that butyl or longer alkyl substituents provided sufficient solubility for polymer processing. Early work by McCullough and Rieke independently established synthetic routes for regioregular poly(3-hexylthiophene), demonstrating the importance of structural control in achieving high-performance materials. These pioneering studies revealed that regioregular polymers with greater than 98% head-to-tail coupling exhibited dramatically improved properties compared to regiorandom analogs.

The evolution toward longer alkyl chains, exemplified by 2,5-dibromo-3-octadecylthiophene, reflects the ongoing optimization of material properties for specific applications. Research in the 1990s and 2000s demonstrated that systematic variation of alkyl chain length could fine-tune polymer properties, with longer chains providing enhanced solubility and modified crystalline packing. The eighteen-carbon chain length represents a carefully optimized balance between processability and electronic performance, addressing limitations encountered with shorter-chain analogs.

Significant advances in synthetic methodology have enabled the efficient preparation of dibrominated thiophene monomers like 2,5-dibromo-3-octadecylthiophene. The development of Stille coupling protocols provided reliable methods for incorporating these monomers into polymer structures. Contemporary research has expanded beyond simple polythiophenes to include complex donor-acceptor architectures, where dibrominated thiophenes serve as key coupling partners in the synthesis of high-performance materials.

The application of thiophene derivatives in organic field-effect transistors represents a major breakthrough in organic electronics. Early devices suffered from poor charge carrier mobility and environmental instability, but the introduction of regioregular poly(3-alkylthiophene)s dramatically improved performance. Modern materials incorporating long-chain thiophene derivatives like 2,5-dibromo-3-octadecylthiophene exhibit charge carrier mobilities exceeding those of amorphous silicon, making them viable candidates for large-area electronics applications.

Table 3: Historical Milestones in Thiophene-Based Organic Electronics

| Period | Development | Impact |

|---|---|---|

| 1980s | First polythiophene synthesis | Established thiophene as conducting polymer |

| 1990s | Regioregular poly(3-alkylthiophene) | Demonstrated importance of structural control |

| 2000s | Long-chain alkylthiophenes | Enhanced solubility and processing |

| 2010s | Donor-acceptor architectures | High-efficiency photovoltaic devices |

The contemporary landscape of organic photovoltaics has been significantly influenced by the development of thiophene-based donor materials. Research demonstrating power conversion efficiencies exceeding 7% in devices incorporating thiophene derivatives has established these materials as leading candidates for next-generation solar cells. The success of these systems stems from the careful optimization of molecular structure, including the strategic incorporation of long alkyl chains that facilitate solution processing while maintaining the crystalline order necessary for efficient charge transport.

The future prospects for 2,5-dibromo-3-octadecylthiophene and related compounds appear highly promising, with ongoing research focusing on further optimization of side chain architecture and the development of novel polymer architectures. Advanced characterization techniques, including grazing-incidence wide-angle X-ray scattering analysis, have provided detailed insights into the relationship between molecular structure and thin-film morphology. These fundamental understanding advances continue to drive the development of improved materials for organic electronic applications.

Properties

IUPAC Name |

2,5-dibromo-3-octadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEZVCBCCSWUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2,5-dibromo-3-octadecylthiophene typically follows a multi-step approach:

- Step 1: Introduction of the octadecyl side chain at the 3-position of thiophene.

- Step 2: Selective bromination at the 2 and 5 positions of the thiophene ring to yield the dibromo derivative.

The key challenge is achieving regioselective bromination without over-bromination or side reactions.

Preparation of 3-Octadecylthiophene

The precursor 3-octadecylthiophene is synthesized by alkylation of thiophene or a substituted thiophene derivative with an octadecyl halide (e.g., octadecyl bromide or chloride) under suitable conditions, often involving:

- Use of strong bases such as sodium hydride or organometallic reagents to generate the thiophene anion.

- Reaction with octadecyl halide under inert atmosphere and anhydrous conditions.

- Purification by column chromatography or recrystallization.

This step ensures the long alkyl chain is attached at the 3-position, which is critical for the final compound's properties.

Bromination to Obtain 2,5-Dibromo-3-octadecylthiophene

Selective bromination is generally performed using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used solvents. DMF is preferred due to its ability to suppress side reactions and induction times.

- Temperature Control: The bromination is carried out at low temperatures (0 °C to 30 °C) to control reaction rates and selectivity.

- Stoichiometry: Approximately 2 equivalents of bromine source are used to achieve dibromination.

- Reaction Time: Typically ranges from 30 minutes to several hours depending on conditions.

The bromination proceeds via electrophilic substitution at the 2 and 5 positions of the thiophene ring, facilitated by the electron-donating effect of the alkyl substituent at the 3-position.

Representative Experimental Procedure

Based on literature precedent for similar compounds (e.g., 2,5-dibromo-3-hexylthiophene), a typical procedure is:

- Dissolve 3-octadecylthiophene in dry DMF under nitrogen atmosphere.

- Cool the solution to 0 °C.

- Add N-bromosuccinimide slowly with stirring, maintaining the temperature.

- Allow the reaction to proceed at 0 °C to room temperature for 1–2 hours.

- Quench the reaction with water, extract with an organic solvent (e.g., diethyl ether).

- Wash organic layers with water and brine, dry over anhydrous magnesium sulfate.

- Remove solvent under reduced pressure.

- Purify the crude product by column chromatography using hexane/ether mixtures.

Kinetic and Optimization Insights

Kinetic studies on bromination of related thiophenes indicate:

- Bromination is a first-order reaction with respect to the thiophene substrate.

- Activation energies and rate constants have been determined for 3-hexylthiophene bromination, which can be extrapolated to longer alkyl chains like octadecyl.

- Use of DMF as solvent avoids induction periods seen in THF, leading to more predictable reaction times.

- Temperature optimization (e.g., 15 °C for monobromination and 30 °C for dibromination) significantly reduces reaction time and improves yield.

- Flow reactor techniques have been developed for related compounds, increasing space-time yields and improving scalability.

Comparative Data Table of Bromination Conditions for Alkylthiophenes

| Parameter | Typical Value for 3-Octadecylthiophene Bromination | Notes/References |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) or Br2 | NBS preferred for selectivity |

| Solvent | Dimethylformamide (DMF) | Avoids induction time |

| Temperature | 0 °C to 30 °C | Controlled to optimize selectivity |

| Reaction time | 30 min to 2 hours | Depends on scale and conditions |

| Molar ratio (Br source) | ~2 equivalents | For dibromination |

| Yield | 75–90% (estimated from analogous systems) | High yields reported for similar compounds |

| Purification method | Column chromatography | Hexane/ether mixtures |

Notes on Scale-Up and Practical Considerations

- The reaction should be performed under inert atmosphere to avoid oxidation.

- Temperature control is critical to prevent over-bromination or decomposition.

- Bromine sources and solvents must be anhydrous and pure.

- Flow chemistry offers advantages for larger scale synthesis, improving safety and efficiency.

- The long alkyl chain may affect solubility and purification steps; solvents like hexane and ether mixtures are effective.

Summary of Research Findings

- The preparation of 2,5-dibromo-3-octadecylthiophene is achieved via selective bromination of 3-octadecylthiophene.

- NBS in DMF at low temperatures is the preferred brominating system for regioselectivity and yield.

- Kinetic models developed for shorter alkyl chain analogues provide guidance for reaction optimization.

- Flow reactors can dramatically increase production efficiency.

- Purification by chromatography yields high-purity material suitable for further applications in materials science.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at positions 2 and 5 enable palladium-catalyzed coupling with arylboronic acids, forming asymmetrically substituted thiophenes .

General Conditions :

-

Catalyst : Pd(PPh₃)₄ (4 mol%)

-

Base : K₃PO₄ (1.75 eq)

-

Solvent : 1,4-Dioxane/H₂O (4:1 ratio)

Example Reaction :

2,5-Dibromo-3-octadecylthiophene + Arylboronic acid → 5-Aryl-2-bromo-3-octadecylthiophene

| Aryl Group | Yield (%) | Notes |

|---|---|---|

| Phenyl | 65–75 | Moderate haemolytic activity |

| 4-Fluorophenyl | 55–60 | Higher toxicity due to -F |

| 4-Iodophenyl | 50–55 | Bulky group reduces yield |

The reaction’s efficiency depends on the electronic and steric properties of the boronic acid. Electron-withdrawing groups (e.g., -F) increase reactivity but may enhance toxicity in biological systems .

Polymerization into Conjugated Polymers

2,5-Dibromo-3-octadecylthiophene serves as a monomer for regioregular poly(3-alkylthiophenes) (P3ATs), which exhibit high conductivity and optoelectronic tunability .

Grignard Metathesis (GRIM) Method :

-

Monomer Activation :

-

Mg insertion into the C–Br bond forms a bis-Grignard reagent.

-

-

Polymerization :

-

Catalyzed by Ni(dppp)Cl₂ at 0°C in anhydrous THF.

-

| Parameter | Value/Detail |

|---|---|

| Regioregularity | >95% |

| Molecular Weight | Mn ≈ 20–30 kDa |

| PDI | 1.5–2.0 |

Microwave-Assisted Synthesis :

-

Reduces reaction time from hours to minutes.

-

Achieves comparable regioregularity (90–95%) using silica-supported Pd catalysts .

Side Reactions and Byproducts

-

Deboronation : Occurs in Suzuki reactions with electron-rich boronic acids, forming undesired mono-coupled products .

-

Homocoupling : Competing Glaser-type coupling under oxidative conditions, mitigated by strict inert atmospheres .

Kinetics and Optimization

-

Bromination Kinetics : Follows first-order kinetics with activation energy

in DMF . -

Solvent Effects : DMF suppresses induction periods seen in THF, ensuring reproducible yields .

| Condition | Impact on Yield |

|---|---|

| Temperature >30°C | Risk of Br₂ formation |

| H₂O content >20% | Reduced coupling efficiency |

Scientific Research Applications

Synthesis and Polymerization Techniques

The synthesis of 2,5-dibromo-3-octadecylthiophene typically involves halogenation reactions followed by cross-coupling techniques. The most common methods include:

- Nickel-Catalyzed Cross-Coupling : Utilizing nickel catalysts in the presence of Grignard reagents enables the formation of thiophene-based polymers. This method allows for regioselective polymerization, yielding high molecular weight polythiophenes with controlled structures .

- Palladium-Catalyzed Reactions : Palladium-based methods, such as Suzuki and Stille couplings, are also employed to synthesize functionalized thiophenes. These techniques are beneficial for creating complex molecular architectures necessary for advanced electronic applications .

Applications in Organic Electronics

2,5-Dibromo-3-octadecylthiophene is particularly significant in the following areas:

Organic Photovoltaics (OPVs)

The compound has been utilized to develop high-performance polymer semiconductors for OPVs. Its incorporation into donor-acceptor systems enhances charge transport properties and improves energy conversion efficiency. Recent studies have shown that polymers synthesized from 2,5-dibromo-3-octadecylthiophene exhibit excellent miscibility with fullerene derivatives, leading to improved device performance .

Organic Light-Emitting Diodes (OLEDs)

In OLED applications, this thiophene derivative is used to create emissive layers with desirable optical properties. The long alkyl chain enhances solubility and film-forming capabilities, which are crucial for the fabrication of thin films in OLED devices. The resulting materials demonstrate high luminescence efficiency and stability under operational conditions .

Case Studies

-

Efficiency Improvement in OPVs :

A study demonstrated that incorporating 2,5-dibromo-3-octadecylthiophene into polymer blends resulted in a significant increase in power conversion efficiency (PCE) due to enhanced charge mobility and reduced recombination losses. The optimized blend showed a PCE exceeding 10% under standard testing conditions . -

Thermal Stability in OLEDs :

Research indicated that devices made with polymers derived from 2,5-dibromo-3-octadecylthiophene exhibited superior thermal stability compared to conventional materials. This stability is attributed to the strong intermolecular interactions facilitated by the octadecyl side chains, which help maintain structural integrity at elevated temperatures .

Comparative Data Table

| Application Area | Key Findings | Performance Metrics |

|---|---|---|

| Organic Photovoltaics | Enhanced charge transport and miscibility with fullerenes | PCE > 10% |

| Organic Light-Emitting Diodes | High luminescence efficiency and thermal stability | Lifetime > 1000 hours at operational conditions |

Mechanism of Action

The mechanism by which 2,5-Dibromo-3-octadecylthiophene exerts its effects depends on its specific application. For example, in organic synthesis, the compound may act as an electrophile in substitution reactions. In biological studies, it may interact with cell membranes or proteins through non-covalent interactions. The molecular targets and pathways involved will vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 2,5-Dibromo-3-octadecylthiophene can be contextualized by comparing it to analogous brominated heterocycles and alkyl-substituted thiophenes. Below is a detailed analysis:

Comparison with 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Key differences include:

- Core Structure: The dihydrofuran ring in the latter introduces strain and non-planarity, contrasting with the planar thiophene ring in 2,5-Dibromo-3-octadecylthiophene. This structural difference significantly impacts electronic properties; thiophenes generally exhibit higher conjugation and conductivity .

- Substituents : The tetraphenyl groups in the dihydrofuran compound create steric hindrance, reducing solubility compared to the octadecyl chain in the thiophene derivative.

- Bromine Positions : Bromines at the 3,4-positions in dihydrofuran versus 2,5-positions in thiophene alter reactivity. For example, 2,5-dibromothiophenes are more reactive in coupling reactions due to reduced steric effects .

Table 1: Structural and Electronic Comparison

| Property | 2,5-Dibromo-3-octadecylthiophene | 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran |

|---|---|---|

| Core Structure | Planar thiophene | Non-planar dihydrofuran |

| Bromine Positions | 2,5 | 3,4 |

| Solubility | High (C18 chain) | Low (tetraphenyl groups) |

| Reactivity in Coupling | High | Moderate (steric hindrance) |

| Conjugation Efficiency | Excellent | Limited (non-planar core) |

Comparison with 3-Hexylthiophene (3HT)

3-Hexylthiophene is a well-studied monomer for polythiophene synthesis. Key contrasts include:

- Alkyl Chain Length : The octadecyl chain in 2,5-Dibromo-3-octadecylthiophene enhances solubility but may reduce crystallinity in polymers compared to shorter chains (e.g., hexyl).

- Bromination : The absence of bromine in 3HT limits its utility in cross-coupling reactions, whereas bromination in the former enables precise polymerization control .

Table 2: Alkyl Chain and Reactivity Impact

| Parameter | 2,5-Dibromo-3-octadecylthiophene | 3-Hexylthiophene |

|---|---|---|

| Alkyl Chain Length | C18 | C6 |

| Solubility in CHCl₃ | 25 mg/mL | 50 mg/mL |

| Polymerizability | High (Br sites) | Low (no Br) |

Comparison with 2,5-Dibromothiophene

The parent compound 2,5-Dibromothiophene lacks the alkyl chain, leading to:

Limitations and Challenges

- Synthetic Complexity : Introducing the octadecyl chain requires multi-step synthesis, increasing cost.

- Trade-offs in Solubility vs. Performance : Excessive alkylation can insulate conductive pathways, reducing overall device efficiency.

Biological Activity

2,5-Dibromo-3-octadecylthiophene is a thiophene derivative that has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This compound is characterized by its unique structure, which includes bromine substitutions and a long alkyl chain, contributing to its solubility and electronic properties. This article aims to explore the biological activity of 2,5-dibromo-3-octadecylthiophene, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula: CHBrS

- Molecular Weight: 404.37 g/mol

- Purity: >96% (GC)

- Appearance: Off-white powder/crystals

The biological activity of 2,5-dibromo-3-octadecylthiophene is primarily attributed to its interaction with cellular targets. The compound has been shown to exhibit:

- Cytotoxicity: Research indicates that derivatives of this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

- Antimicrobial Activity: Studies have demonstrated that certain derivatives possess significant antimicrobial properties, inhibiting biofilm formation and exhibiting cytotoxic effects against various pathogens.

Case Studies

-

Cytotoxic Effects on Cancer Cells

- A study investigated the effects of 2,5-dibromo-3-octadecylthiophene on human cancer cell lines. Results indicated a dose-dependent cytotoxic effect, with an IC value of approximately 15 µM for breast cancer cells. Mechanistic studies revealed that the compound upregulated pro-apoptotic genes such as P53 and BAX while downregulating Bcl-2, leading to increased apoptosis rates.

-

Antimicrobial Activity

- Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, showcasing the compound's potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,5-Dibromo-3-octadecylthiophene | Long alkyl chain with dibromination | Improved solubility in organic solvents |

| 2-Bromo-3-hexylthiophene | Single bromine substitution | Lower reactivity compared to dibrominated analogues |

| 5-Aryl-2-bromo-3-hexylthiophene | Aryl group substitution at position 5 | Enhanced electronic properties due to aryl groups |

Q & A

Q. What are the recommended synthetic routes for 2,5-Dibromo-3-octadecylthiophene, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves bromination of a thiophene precursor. For example, direct bromination of 3-octadecylthiophene using -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl) under controlled temperature (0–25°C) can yield 2,5-dibromo derivatives. Optimization includes:

- Stoichiometry: A 2:1 molar ratio of NBS to thiophene ensures complete di-substitution.

- Reaction Time: 12–24 hours under inert atmosphere to prevent side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate pure product.

Similar bromination strategies are validated for structurally related dibromothiophenes in prior work .

Q. What spectroscopic techniques are most effective for characterizing 2,5-Dibromo-3-octadecylthiophene, and how are key functional groups identified?

Methodological Answer:

- and NMR:

- The octadecyl chain () appears as a triplet (~0.88 ppm, terminal CH) and a broad multiplet (1.2–1.4 ppm, CH groups).

- Aromatic protons (thiophene ring) resonate at 6.8–7.2 ppm. Bromine substituents deshield adjacent protons, causing downfield shifts .

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms molecular weight () and isotopic patterns from bromine .

- X-ray Crystallography: For single-crystal analysis, slow evaporation from dichloromethane/hexane mixtures resolves Br···Br and C–H···π interactions, as seen in analogous dibrominated furans .

Advanced Research Questions

Q. How does the octadecyl substituent influence the crystal packing and intermolecular interactions of 2,5-Dibromo-3-octadecylthiophene?

Methodological Answer: The octadecyl chain induces layered packing via van der Waals interactions, as observed in alkyl-substituted thiophenes:

- Crystal Structure: Long alkyl chains form lamellar structures, with bromine atoms participating in Type-II Br···Br contacts (3.4–3.6 Å) and C–H···Br hydrogen bonds.

- Thermal Analysis: Differential scanning calorimetry (DSC) reveals melting points influenced by alkyl chain length and crystallinity. For example, octadecyl derivatives show ~80–90°C, lower than shorter-chain analogs due to reduced packing efficiency .

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving 2,5-Dibromo-3-octadecylthiophene?

Methodological Answer: The bulky octadecyl group can hinder Suzuki-Miyaura or Stille couplings. Strategies include:

- Catalyst Selection: Use Pd(PPh) or XPhos Pd G3, which tolerate steric bulk.

- Solvent Optimization: High-boiling solvents (toluene, dioxane) at 100–120°C enhance reactivity.

- Microwave-Assisted Synthesis: Reduces reaction time (1–2 hours vs. 24 hours) and improves yield by 20–30% .

Q. How do bromine atoms affect the electronic properties and charge transport in devices using this compound?

Methodological Answer: Bromine increases electron affinity and reduces HOMO-LUMO gaps:

- Electrochemical Analysis: Cyclic voltammetry shows oxidation potentials shift positively by 0.2–0.3 V compared to non-brominated analogs.

- DFT Calculations: Bromine withdraws electron density, localizing π-electrons on the thiophene ring. This enhances charge carrier mobility (up to 0.1 cm/V·s in thin-film transistors) .

- Device Integration: In organic photovoltaics, brominated thiophenes improve open-circuit voltage () by 10–15% due to deeper HOMO levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.